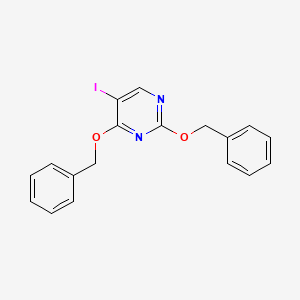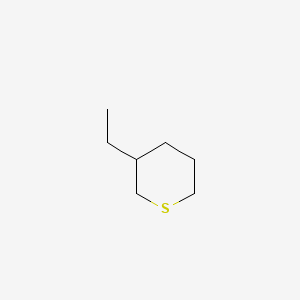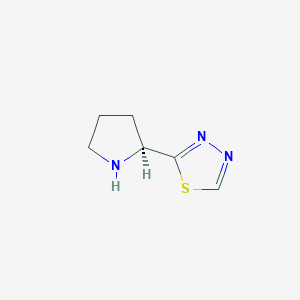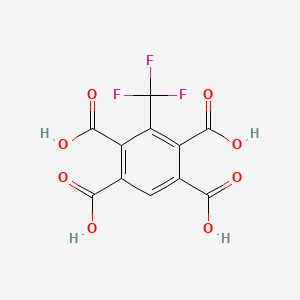
2,4-Bis(benzyloxy)-5-iodopyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(benzyloxy)-5-iodopyrimidine is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of two benzyloxy groups at the 2 and 4 positions and an iodine atom at the 5 position on a pyrimidine ring. The unique structural features of this compound make it a valuable candidate for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(benzyloxy)-5-iodopyrimidine typically involves a multi-step process. One common method includes the iodination of 2,4-Bis(benzyloxy)pyrimidine. The reaction conditions often involve the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2,4-Bis(benzyloxy)-5-iodopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include azido or cyano derivatives.
Coupling Reactions: Products include biaryl compounds.
Oxidation and Reduction Reactions: Products include aldehydes, carboxylic acids, and alcohols.
科学的研究の応用
2,4-Bis(benzyloxy)-5-iodopyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents, particularly as inhibitors of heat shock protein 90 (HSP90).
Biological Research: The compound is utilized in molecular docking studies to understand its interaction with various biological targets.
Chemical Biology: It serves as a probe to study the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,4-Bis(benzyloxy)-5-iodopyrimidine involves its interaction with molecular targets such as HSP90. The compound binds to the N-terminal domain of HSP90, inhibiting its chaperone activity. This leads to the degradation of client proteins like AKT and ERK, which are crucial for cancer cell survival and proliferation . The inhibition of HSP90 disrupts multiple signaling pathways, ultimately inducing apoptosis in cancer cells.
類似化合物との比較
- 2,4-Bis(benzyloxy)-5-bromopyrimidine
- 2,4-Bis(benzyloxy)-5-chloropyrimidine
- 2,4-Bis(benzyloxy)-5-fluoropyrimidine
Comparison:
- Uniqueness: The presence of the iodine atom in 2,4-Bis(benzyloxy)-5-iodopyrimidine provides unique reactivity compared to its halogenated analogs. Iodine is a better leaving group, making the compound more reactive in substitution and coupling reactions.
- Reactivity: The iodine derivative is more versatile in cross-coupling reactions, allowing for the synthesis of a wider range of biaryl compounds.
- Biological Activity: The iodine-containing compound may exhibit different biological activities due to its distinct electronic and steric properties.
特性
分子式 |
C18H15IN2O2 |
|---|---|
分子量 |
418.2 g/mol |
IUPAC名 |
5-iodo-2,4-bis(phenylmethoxy)pyrimidine |
InChI |
InChI=1S/C18H15IN2O2/c19-16-11-20-18(23-13-15-9-5-2-6-10-15)21-17(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2 |
InChIキー |
WREPRUXXZMDDCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=NC(=NC=C2I)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13099533.png)





![2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)
![4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099567.png)

![5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13099577.png)
![ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate](/img/structure/B13099580.png)
![Imidazo[1,5-a][1,3,5]triazine](/img/structure/B13099584.png)

![3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B13099602.png)
